Olverembatinib vs. Ponatinib and Asciminib: Post-Failure Clinical Activity in Heavily Pretreated CML
In a Phase 1b randomized clinical trial, olverembatinib demonstrated significant clinical activity in patients with CML who had previously failed treatment with ponatinib or asciminib. Among patients with prior ponatinib failure, 58% (15/26) achieved a complete cytogenetic response (CCyR), and 37% (11/30) achieved a major molecular response (MMR) [1]. In patients with prior asciminib failure, 50% (4/8) achieved CCyR, and 33% (4/12) achieved MMR [1].
| Evidence Dimension | Clinical Response Rate in Patients with Prior TKI Failure |
|---|---|
| Target Compound Data | CCyR: 58% (ponatinib-failure), 50% (asciminib-failure); MMR: 37% (ponatinib-failure), 33% (asciminib-failure) |
| Comparator Or Baseline | Ponatinib and Asciminib (Prior Failure) |
| Quantified Difference | Olverembatinib achieved a CCyR in 58% of ponatinib-failure patients and 50% of asciminib-failure patients. |
| Conditions | Phase 1b multicenter randomized trial (NCT04260022); Heavily pretreated CML/Ph+ ALL patients (median 3 prior TKIs) |
Why This Matters
This data directly quantifies olverembatinib's utility in a specific, high-need patient population where alternative third-generation and allosteric inhibitors have already failed, establishing a clear procurement rationale for research focused on overcoming multi-TKI resistance.
- [1] Jabbour E, et al. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial. JAMA Oncol. 2024 Nov;. Available from: https://pub.jm.dermavidya.com/journals/jamaoncology/articlepdf/2826668/ View Source
